An In-Depth Technical Guide to 3-Nitro-2-pentene: Chemical Properties, Potential Biological Activity, and Synthesis
An In-Depth Technical Guide to 3-Nitro-2-pentene: Chemical Properties, Potential Biological Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-2-pentene is an unsaturated nitroalkene, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of 3-Nitro-2-pentene, including its CAS Registry Number. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known reactivity and biological profiles of similar nitroalkenes to explore its potential applications in research and drug development, particularly in the areas of antimicrobial and anti-inflammatory research. This guide also presents a generalized synthetic approach and discusses potential mechanisms of action involving key cellular signaling pathways.
Chemical Structure and Identification
3-Nitro-2-pentene is characterized by a five-carbon pentene backbone with a nitro group attached to the third carbon and a double bond between the second and third carbons. The IUPAC name for the more stable isomer is (E)-3-nitropent-2-ene.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Reference(s) |
| CAS Registry Number | 6065-18-5 | [1][2] |
| Molecular Formula | C5H9NO2 | [1][2] |
| IUPAC Name | (E)-3-nitropent-2-ene | [2] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| SMILES | CC/C(=C\C)/--INVALID-LINK--[O-] | [2] |
| InChI Key | YIBXYMGXPUOVPU-HWKANZROSA-N | [2] |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | 167.2 ± 9.0 °C |
| Density | 0.981 ± 0.06 g/cm³ |
| LogP | 2.10 |
Spectroscopic Data (Predicted and General Characteristics)
Specific experimental spectra for 3-Nitro-2-pentene are not widely published. However, the expected spectroscopic features can be inferred from the known characteristics of nitroalkenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and ethyl groups. The vinyl proton will likely appear in the downfield region. The integration of the signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum of pent-2-ene isomers typically shows five distinct signals for the five carbon atoms.[3][4] For 3-Nitro-2-pentene, the carbon atoms of the C=C double bond would have higher chemical shifts compared to the sp³ hybridized carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of a nitroalkene is characterized by strong absorption bands corresponding to the nitro group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| Asymmetric NO₂ Stretch | 1550-1500 | [5] |
| Symmetric NO₂ Stretch | 1390-1330 | [5] |
| C=C Stretch | ~1640 |
Mass Spectrometry (MS)
The mass spectrum of 3-Nitro-2-pentene would show a molecular ion peak (M+) at m/z 115. Fragmentation patterns of nitro compounds can be complex, but common fragmentation may involve the loss of the nitro group (NO₂) or parts of the alkyl chain.[6][7][8]
Potential Biological Activity and Mechanisms of Action
While there is a lack of specific studies on 3-Nitro-2-pentene, the broader class of nitroalkenes has been investigated for various biological activities.
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents.[9] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[9] Halogenated 3-nitro-2H-chromenes, which share the nitroalkene moiety, have shown promising antibacterial activity against multidrug-resistant bacteria with MIC values in the range of 1–32 μg/mL.[10][11] It is plausible that 3-Nitro-2-pentene could exhibit similar properties, although experimental validation is required.
Anti-inflammatory Activity
Nitroalkenes are known to possess anti-inflammatory properties.[12][13] Their mechanism of action is often attributed to their ability to modulate key inflammatory signaling pathways.
The transcription factor NF-κB is a central regulator of inflammation.[14][15] Nitroalkenes can inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[16][17]
References
- 1. 3-Nitro-pent-2-ene | C5H9NO2 | CID 111146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-2-pentene | C5H9NO2 | CID 6437611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CIS-2-PENTENE(627-20-3) 13C NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
